molecular formula C5H10F3N B3039588 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine CAS No. 1211517-48-4

3,3,3-Trifluoro-2,2-dimethylpropan-1-amine

Cat. No. B3039588
CAS RN: 1211517-48-4
M. Wt: 141.13
InChI Key: NUJZHUHMBSJHCY-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2,2-dimethylpropan-1-amine is a chemical compound with the molecular formula C5H10F3N . It is related to 3,3,3-Trifluoro-2,2-dimethyl-1-propanol and 3,3,3-Trifluoro-2,2-dimethylpropionic acid .


Synthesis Analysis

The synthesis of related compounds involves reactions of fluoridation, hydrolysis, and acidification . For example, 2,2-Dimethyl-malonic acid monomethyl ester was used as a raw material in the synthesis of 3,3,3-Trifluoro-2,2-dimethylpropionic Acid .


Molecular Structure Analysis

The molecular structure of 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine can be represented by the InChI code: 1S/C5H10F3N.ClH/c1-4(2,3-9)5(6,7)8;/h3,9H2,1-2H3;1H .

Scientific Research Applications

Safety and Hazards

3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335 . Precautionary measures include avoiding dust formation, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

3,3,3-trifluoro-2,2-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N/c1-4(2,3-9)5(6,7)8/h3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJZHUHMBSJHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-2,2-dimethylpropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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